molecular formula C21H17BrN2O5 B4792571 4-[(2-bromophenoxy)methyl]-N-(4-methoxy-2-nitrophenyl)benzamide

4-[(2-bromophenoxy)methyl]-N-(4-methoxy-2-nitrophenyl)benzamide

Cat. No. B4792571
M. Wt: 457.3 g/mol
InChI Key: QOFLBIDMYRIJRL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(2-bromophenoxy)methyl]-N-(4-methoxy-2-nitrophenyl)benzamide is a compound that belongs to the family of benzamides. It is a synthetic chemical compound that has been widely used in scientific research for various purposes. This compound has a unique chemical structure that makes it suitable for different applications in the field of biochemistry and pharmacology.

Mechanism of Action

The mechanism of action of 4-[(2-bromophenoxy)methyl]-N-(4-methoxy-2-nitrophenyl)benzamide is not fully understood. However, it has been reported that this compound can inhibit the activity of certain enzymes and proteins involved in the growth and survival of cancer cells. It has also been reported that this compound can induce apoptosis in cancer cells, which is a process of programmed cell death.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-[(2-bromophenoxy)methyl]-N-(4-methoxy-2-nitrophenyl)benzamide have been studied extensively. It has been reported that this compound can inhibit the activity of various enzymes and proteins involved in cancer cell growth and survival. It has also been reported that this compound can induce apoptosis in cancer cells. In addition, this compound has been shown to have anti-inflammatory properties and can inhibit the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4-[(2-bromophenoxy)methyl]-N-(4-methoxy-2-nitrophenyl)benzamide in lab experiments is its unique chemical structure, which makes it suitable for various applications in the field of biochemistry and pharmacology. This compound is also relatively easy to synthesize, which makes it readily available for researchers. However, one of the limitations of using this compound is that its mechanism of action is not fully understood, which limits its potential applications.

Future Directions

There are many future directions for the research on 4-[(2-bromophenoxy)methyl]-N-(4-methoxy-2-nitrophenyl)benzamide. One possible direction is to study the mechanism of action of this compound in more detail to identify its molecular targets and pathways. Another direction is to develop more potent analogs of this compound with improved anti-cancer properties. Additionally, this compound could be used in combination with other anti-cancer drugs to enhance their efficacy. Finally, this compound could be used as a tool compound to study the function of various proteins and enzymes in different biological pathways.

Scientific Research Applications

4-[(2-bromophenoxy)methyl]-N-(4-methoxy-2-nitrophenyl)benzamide has been used in various scientific research applications. One of the most common applications of this compound is in the field of cancer research. It has been reported that this compound has anti-cancer properties and can inhibit the growth of cancer cells. It has also been used as a tool compound to study the mechanism of action of various proteins and enzymes. This compound has also been used in the study of different biological pathways and signaling cascades.

properties

IUPAC Name

4-[(2-bromophenoxy)methyl]-N-(4-methoxy-2-nitrophenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17BrN2O5/c1-28-16-10-11-18(19(12-16)24(26)27)23-21(25)15-8-6-14(7-9-15)13-29-20-5-3-2-4-17(20)22/h2-12H,13H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOFLBIDMYRIJRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)C2=CC=C(C=C2)COC3=CC=CC=C3Br)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17BrN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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